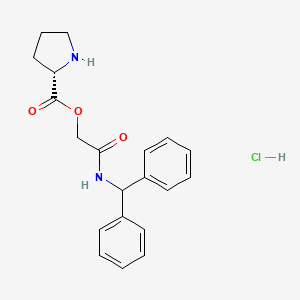
Pyroglutamylglutamine diketopiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyroglutamylglutamine diketopiperazine is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and By-Product Formation : Mazurov et al. (2009) observed the formation of PGQD as a by-product during the condensation of pyroglutamic acid active ester with C-protected glutaminyl-proline derivatives. This highlights its relevance in the field of peptide synthesis (Mazurov et al., 2009).
Reactive Oxygen Species Generation : Zhong et al. (2015) explored the synthesis of new diketopiperazines, including those derived from L-pyroglutamic acid. These compounds showed promise in generating reactive oxygen species in HeLa cells, indicating potential biological activity (Zhong et al., 2015).
Ring-Opening Reactions : Parrish and Mathias (2002) described various ring-opening reactions of pyroglutamic diketopiperazine. They demonstrated that mild, basic conditions facilitate the formation of pyroglutamides, and acidic conditions yield bis-glutamate derivatives (Parrish & Mathias, 2002).
Pyrolysis Studies : Hendricker and Voorhees (1996) investigated the pyrolysis of glycyl dipeptides, including those involving PGQD. They found that the extent of diketopiperazines (DKPs) formation depends on the amino acid substituent, providing insights into thermal degradation processes (Hendricker & Voorhees, 1996).
Analytical Pyrolysis and Protein Degradation : Fabbri et al. (2012) explored the formation of cyclic dipeptides from dipeptides containing proline and amino acids with polar side chains. This study is significant for understanding the thermal degradation of proteinaceous materials (Fabbri et al., 2012).
Antimicrobial Activity : Fu et al. (2011) isolated new diketopiperazine derivatives, including those similar to PGQD, from the marine-derived actinomycete Nocardiopsis dassonvillei HR10-5. These compounds exhibited antimicrobial activity, suggesting potential pharmaceutical applications (Fu et al., 2011).
Synthetic Methods for Diketopiperazines : Rodionov et al. (2002) synthesized a range of bifunctional diketopiperazines, highlighting methods for creating these compounds, which could include PGQD (Rodionov et al., 2002).
Structural Analysis of Diketopiperazines : Day et al. (1985) determined the molecular structure of pyroergotamine, a compound related to diketopiperazines like PGQD. This research is crucial for understanding the structural aspects of these compounds (Day et al., 1985).
Eigenschaften
CAS-Nummer |
151367-91-8 |
|---|---|
Produktname |
Pyroglutamylglutamine diketopiperazine |
Molekularformel |
C20H23ClN2O3 |
Molekulargewicht |
374.86 |
IUPAC-Name |
2-(benzhydrylamino)-2-oxoethyl L-prolinate hydrochloride |
InChI |
InChI=1S/C20H22N2O3.ClH/c23-18(14-25-20(24)17-12-7-13-21-17)22-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16;/h1-6,8-11,17,19,21H,7,12-14H2,(H,22,23);1H/t17-;/m0./s1 |
InChI-Schlüssel |
LBFARVNDABEYOE-LMOVPXPDSA-N |
SMILES |
O=C(OCC(NC(C1=CC=CC=C1)C2=CC=CC=C2)=O)[C@H]3NCCC3.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Pyroglutamylglutamine diketopiperazine; Pglu-glu dkm; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



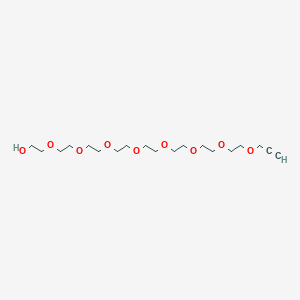


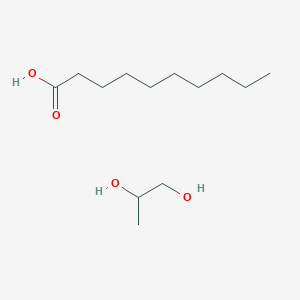
![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)
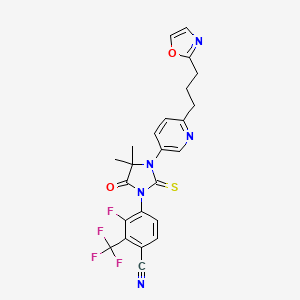

![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)
![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)
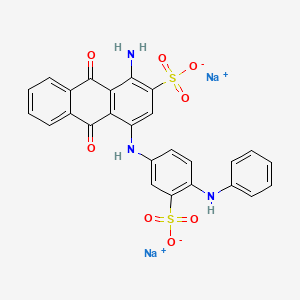
![8-(4-{4-[(4-chlorophenyl)methyl]piperazine-1-sulfonyl}phenyl)-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610301.png)
![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)